molecular formula C10H2Br6 B14174059 Naphthalene, hexabromo- CAS No. 56480-06-9

Naphthalene, hexabromo-

Cat. No.: B14174059
CAS No.: 56480-06-9
M. Wt: 601.5 g/mol
InChI Key: NOXBHKAVWHWFDR-UHFFFAOYSA-N
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Description

Naphthalene, hexabromo- (C₁₀H₄Br₆) is a polybrominated naphthalene (PBN) derivative characterized by six bromine atoms substituted at various positions on the naphthalene ring. This compound belongs to a broader class of halogenated aromatic hydrocarbons, which are notable for their thermal stability, flame-retardant properties, and environmental persistence. Its high bromine content likely enhances its resistance to degradation and influences its toxicological profile, making it relevant in industrial and environmental contexts .

Properties

CAS No.

56480-06-9

Molecular Formula

C10H2Br6

Molecular Weight

601.5 g/mol

IUPAC Name

1,2,3,5,7,8-hexabromonaphthalene

InChI

InChI=1S/C10H2Br6/c11-4-2-6(13)8(14)7-3(4)1-5(12)9(15)10(7)16/h1-2H

InChI Key

NOXBHKAVWHWFDR-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C(C2=C(C(=C1Br)Br)Br)Br)Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene, hexabromo- typically involves the bromination of naphthalene. One common method is the photobromination of naphthalene using molecular bromine. This process involves the addition of an excess of bromine to a solution of naphthalene in carbon tetrachloride, followed by irradiation with a light source such as a projector lamp. The reaction is carried out at low temperatures, typically below 10°C, to control the formation of the desired hexabromo derivative .

Industrial Production Methods

Industrial production of brominated naphthalenes, including naphthalene, hexabromo-, often involves high-temperature bromination processes. These methods can yield various brominated products, including hexabromo derivatives, through controlled reaction conditions and purification steps .

Chemical Reactions Analysis

Reactions of Tetrabromo- and Tribromonaphthalenes

The reaction of \textbf{6} with sodium methoxide formed compounds \textbf{10} and 3,5,8-tribromonaphthalen-1-ol (\textbf{16}) . Bromination of \textbf{9} and \textbf{16} with Br2Br_2
in dichloromethane at room temperature produced 2,3,5,8-tetrabromo-1-methoxynaphthalene (\textbf{14}) and 2,3,4,5,8-pentabromonaphthalen-1-ol (\textbf{18}), respectively, while compound \textbf{10} did not react under the same conditions .

Elimination and Thermolysis Reactions

Pyridine-induced elimination of hexabromide \textbf{3} afforded 1,4,6-tribromonaphthalene (\textbf{21}) in 99% yield, and thermolysis of the hexabromide \textbf{3} gave mainly 1,4,6,7-tetrabromonaphthalene (\textbf{22}) . Tetrabromide \textbf{22} was transformed to 1,4,6,7-tetramethoxynaphthalene (\textbf{23}) by a copper-assisted nucleophilic substitution reaction .

Molecular dynamics study

Naphthalene molecules are dehydrogenated and ring-opened to form aromatic radicals, C1C_1
C4C_4
small molecules, and chain radicals .

Effects of Chloride and Sodium

ClCl^-
activates the H on the naphthalene molecule, forming a C-H-Cl bond, accelerating C-H bond breakage and dehydrogenation, "escaping" from the naphthalene molecule with HCl gas, disrupting the cyclic energy balance of the naphthalene molecule, and providing acceleration for subsequent ring opening and cleavage . Na+Na^+
forms hydrogen bonds with hydrogen atoms on naphthalene molecules, and the H atom is activated, causing C-H to break and dissociate unstable HNa, which then decomposes into Na+Na^+
and H+H^+
.

Scientific Research Applications

Naphthalene, hexabromo- has several scientific research applications, including:

    Materials Science: Used in the synthesis of advanced materials with unique electronic and optical properties.

    Environmental Chemistry: Studied for its role in the formation of brominated organic pollutants and their environmental impact.

    Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.

    Industrial Applications: Utilized in the production of flame retardants and other specialty chemicals

Mechanism of Action

The mechanism of action of naphthalene, hexabromo- involves its interaction with various molecular targets and pathways. Brominated naphthalenes can undergo metabolic activation, leading to the formation of reactive intermediates. These intermediates can bind to cellular proteins and DNA, potentially causing toxic effects. The specific pathways and molecular targets involved depend on the biological system and the conditions of exposure .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Properties
Naphthalene, hexabromo- C₁₀H₄Br₆ ~627.5 Low solubility, high thermal stability
1-Bromo-2-(dibromomethyl)naphthalene C₁₁H₇Br₃ 373.8 Reactive in alkylation reactions
Hexabromodiphenyl Ether C₁₂H₄Br₆O 643.7 POP, endocrine disruptor

Research Findings and Challenges

  • Toxicological Data Gaps: Direct studies on hexabromo-naphthalene are scarce. Mechanistic insights are inferred from methylnaphthalenes and brominated diphenyl ethers, which highlight risks of hepatic/renal toxicity and carcinogenicity .
  • Environmental Persistence : Like HexaBDE, hexabromo-naphthalene may resist degradation due to bromine’s stabilizing effects, necessitating regulatory scrutiny under frameworks like the Stockholm Convention .
  • Synthetic Challenges : Introducing six bromines onto naphthalene requires precise control to avoid side reactions, as seen in the synthesis of 8-bromo-trimethoxy-naphthalene derivatives .

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